molecular formula C18H19NO4 B2803166 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone CAS No. 312510-68-2

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2803166
CAS No.: 312510-68-2
M. Wt: 313.353
InChI Key: HRNNZVHTFLJHCY-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.353. The purity is usually 95%.
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Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-1-propanone, commonly referred to as compound 312510-68-2, is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C14_{14}H16_{16}N2_{2}O4_{4}
  • IUPAC Name : this compound
  • CAS Number : 312510-68-2

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the realms of anticancer and antimicrobial effects. Below are key findings from the literature.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of this compound against various cancer cell lines.

StudyCell LineIC50_{50} (µM)Mechanism of Action
HL-6015.0Induction of apoptosis via reactive oxygen species (ROS) generation
A54920.5Inhibition of cell proliferation through G0/G1 phase arrest
MCF-718.0Modulation of apoptosis-related proteins (Bcl-2 family)

Case Study : In a study involving HL-60 cells, the compound was shown to significantly induce apoptosis through ROS production, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated notable antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial efficacy was evaluated using standard broth microdilution methods, indicating that the compound could serve as a potential lead for developing new antimicrobial agents .

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing ROS levels and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in lung cancer cells (A549), thereby inhibiting proliferation.
  • Antimicrobial Action : The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-15-5-2-13(3-6-15)16(20)8-9-19-14-4-7-17-18(12-14)23-11-10-22-17/h2-7,12,19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNNZVHTFLJHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312510-68-2
Record name 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-METHOXYPHENYL)-1-PROPANONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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